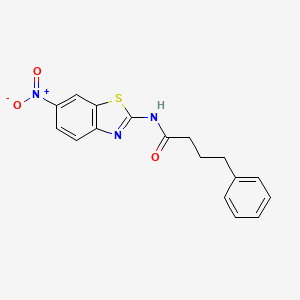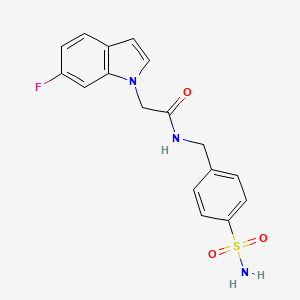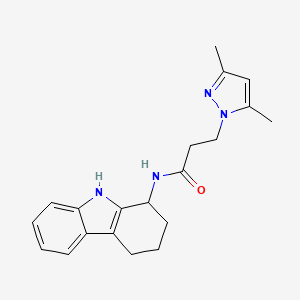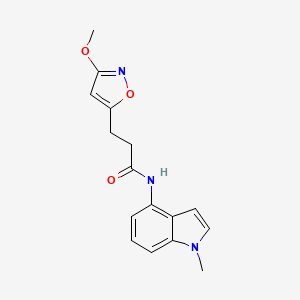![molecular formula C17H14O3 B11013660 7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11013660.png)
7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones It is characterized by the presence of a chromen-2-one core structure with a 3-methylbenzyl group attached via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-methylbenzyl)oxy]-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the benzyl moiety .
Scientific Research Applications
7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-[(3-methylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
- 7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one
- 7-[(4-methylbenzyl)oxy]-2H-chromen-2-one
Uniqueness
7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is unique due to the specific substitution pattern on the chromen-2-one core. The presence of the 3-methylbenzyl group imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H14O3 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
7-[(3-methylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-12-3-2-4-13(9-12)11-19-15-7-5-14-6-8-17(18)20-16(14)10-15/h2-10H,11H2,1H3 |
InChI Key |
FCDMHQNVFPFHOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(pyrimidin-2-ylamino)hexanamide](/img/structure/B11013580.png)
![trans-4-[({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11013581.png)
![N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11013586.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B11013589.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide](/img/structure/B11013596.png)
![4-bromo-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzenesulfonamide](/img/structure/B11013602.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B11013614.png)

![Methyl 4-methyl-2-({4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11013624.png)

![2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11013637.png)


